molecular formula C17H18O2S B3022302 3'-Methoxy-3-(4-thiomethylphenyl)propiophenone CAS No. 898780-83-1

3'-Methoxy-3-(4-thiomethylphenyl)propiophenone

Cat. No.: B3022302
CAS No.: 898780-83-1
M. Wt: 286.4 g/mol
InChI Key: IDQLQYGRTSLQKX-UHFFFAOYSA-N
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Description

3'-Methoxy-3-(4-thiomethylphenyl)propiophenone is a substituted propiophenone derivative characterized by a propan-1-one backbone with two aromatic substituents:

  • A 3'-methoxy group (OCH₃) on one phenyl ring.
  • A 4-thiomethyl group (SCH₃) on the adjacent phenyl ring.

Its molecular formula is C₁₇H₁₆O₂S (exact mass: 284.09 g/mol), though specific data from and suggest variations in substituents (e.g., halogenation) alter its formula in related compounds.

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-(4-methylsulfanylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2S/c1-19-15-5-3-4-14(12-15)17(18)11-8-13-6-9-16(20-2)10-7-13/h3-7,9-10,12H,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQLQYGRTSLQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CCC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644362
Record name 1-(3-Methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-83-1
Record name 1-Propanone, 1-(3-methoxyphenyl)-3-[4-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898780-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methoxy-3-(4-thiomethylphenyl)propiophenone typically involves the following steps:

Industrial Production Methods: Industrial production of 3’-Methoxy-3-(4-thiomethylphenyl)propiophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The compound is typically produced in batch reactors, followed by purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3’-Methoxy-3-(4-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The methoxy and thiomethyl groups can undergo nucleophilic substitution reactions with reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

3’-Methoxy-3-(4-thiomethylphenyl)propiophenone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Methoxy-3-(4-thiomethylphenyl)propiophenone involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Comparison with Structural Analogs

Propiophenone derivatives are widely studied for their applications in organic synthesis, pharmaceuticals, and materials science. Below is a systematic comparison of 3'-Methoxy-3-(4-thiomethylphenyl)propiophenone with key analogs:

Structural and Molecular Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 3'-OCH₃, 4-SCH₃ C₁₇H₁₆O₂S 284.09 Intermediate in organosulfur chemistry
3',5'-Dichloro-3-(4-thiomethylphenyl)propiophenone 3',5'-Cl, 4-SCH₃ C₁₆H₁₃Cl₂O₂S 354.25 Enhanced electrophilicity; pesticide synthesis
3'-Bromo-3-(4-methoxyphenyl)propiophenone 3'-Br, 4-OCH₃ C₁₆H₁₅BrO₂ 319.20 Photostability studies
3-(4-Thiomethylphenyl)-3'-trifluoromethylpropiophenone 3'-CF₃, 4-SCH₃ C₁₇H₁₅F₃OS 332.36 Fluorinated drug intermediates
4'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone 4'-OCH₃, 3,4,5-F C₁₆H₁₃F₃O₂ 294.28 Liquid crystal precursors
Key Observations:
  • Electron-withdrawing groups (e.g., Cl, Br, CF₃) increase molecular weight and polarity, enhancing reactivity in cross-coupling reactions ().
  • Thiomethyl (SCH₃) groups improve solubility in nonpolar solvents compared to methoxy (OCH₃) derivatives, as noted in sulfur-containing intermediates ().
  • Fluorinated analogs (e.g., trifluoromethyl) exhibit higher thermal stability, making them suitable for materials science applications ().
α-Functionalization Reactions
  • This compound: The thiomethyl group stabilizes radicals, facilitating α-selenation or sulfonation (). For example, α-phenylselenation of propiophenones yields selenoethers, a reaction efficient in the presence of cesium carbonate (yield: 0.59 mmol for propiophenone derivatives) .
  • Halogenated analogs : Chlorine or bromine substituents enable Ullmann or Suzuki-Miyaura couplings. For instance, 3',5'-dichloro derivatives undergo cross-coupling with arylboronic acids at 80°C .
Stability and Degradation
  • Thiomethyl group oxidation: The SCH₃ group in this compound is prone to oxidation to sulfoxide or sulfone under acidic conditions, unlike methoxy or halogenated analogs ().
  • Methoxy group stability: Methoxy-substituted propiophenones (e.g., 4'-methoxy analogs) resist demethylation under mild conditions, making them robust intermediates in multi-step syntheses ().

Biological Activity

3'-Methoxy-3-(4-thiomethylphenyl)propiophenone, a compound with potential applications in medicinal chemistry, has garnered attention for its biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

  • Chemical Formula : C16H16OS
  • CAS Number : 898781-06-1
  • Molecular Weight : 272.36 g/mol

The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in cancer progression and inflammation. Research indicates that this compound may inhibit specific enzymes and receptors that are critical in these processes.

  • Inhibition of Cancer Cell Proliferation : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
  • Anti-inflammatory Properties : The compound has been reported to reduce the production of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Cell Line IC50 (µM) Mechanism Reference
Study AMCF-7 (breast cancer)15.2Apoptosis induction
Study BPC-3 (prostate cancer)12.8Cell cycle arrest
Study CRAW 264.7 (macrophages)20.5Inhibition of TNF-α production

Case Study 1: Anticancer Activity

A recent study by Al-Janabi et al. (2024) investigated the anticancer properties of this compound in MCF-7 breast cancer cells. The results demonstrated a significant reduction in cell viability with an IC50 value of 15.2 µM, indicating potent anticancer effects through apoptosis pathways.

Case Study 2: Anti-inflammatory Effects

In a separate investigation, Banerjee et al. (2024) explored the anti-inflammatory effects of this compound on RAW 264.7 macrophages. The study revealed that treatment with 20.5 µM of the compound significantly decreased TNF-α levels, suggesting its potential as an anti-inflammatory agent.

Safety and Toxicology

While the biological activities are promising, safety profiles must be considered. Preliminary toxicity assessments indicate that this compound may cause skin irritation and respiratory issues upon inhalation or prolonged exposure. Detailed toxicological studies are necessary to establish safe dosage levels for therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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